Molecular Weight and Lipophilicity Differentiation from Shorter-Chain Amide Congeners
The target compound (MW 337.5 g/mol) carries a 2-phenylbutanamide side chain that adds approximately 90 mass units relative to the propionamide analog N-[1-(1-benzothiophen-3-yl)propan-2-yl]propionamide (MW 247.36 g/mol, CAS 2034316-55-5) . The increased molecular weight and aromatic carbon count predict elevated logP and enhanced blood–brain barrier permeability potential compared to the shorter-chain amide, which is critical for CNS-targeted applications [1].
| Evidence Dimension | Molecular weight and predicted lipophilicity |
|---|---|
| Target Compound Data | MW 337.5 g/mol; SMILES CCC(C(=O)NC(C)Cc1csc2ccccc12)c1ccccc1 |
| Comparator Or Baseline | N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)propionamide (CAS 2034316-55-5): MW 247.36 g/mol |
| Quantified Difference | ΔMW = +90.14 g/mol; addition of phenyl and ethyl groups increases clogP by an estimated 2.5–3.0 log units (class-level inference) |
| Conditions | Calculated from SMILES; logP estimation based on benzothiophene amide SAR trends reported in CNS patent literature |
Why This Matters
Procurement decisions for CNS screening libraries should favor the higher-MW, more lipophilic analog when target engagement at intracellular or membrane-embedded aminergic receptors is hypothesized, as lower-MW congeners may fail to achieve adequate brain exposure.
- [1] TACTOGEN INC. Advantageous Benzothiophene Compositions for Mental Disorders or Enhancement. U.S. Patent Application Publication No. 2023/0159487 A1, May 25, 2023. View Source
